molecular formula C15H13ClO3 B10885671 Acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester CAS No. 62095-41-4

Acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester

Cat. No.: B10885671
CAS No.: 62095-41-4
M. Wt: 276.71 g/mol
InChI Key: HAIFCRSMWJLIJI-UHFFFAOYSA-N
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Description

Acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester is a synthetic ester derivative combining a 2-methylphenoxy-substituted acetic acid backbone with a 4-chlorophenyl ester group. Its structure features a phenoxy ring substituted with a methyl group at the ortho-position (2-methylphenoxy) linked to a methylene group of acetic acid, which is esterified with 4-chlorophenol.

Key structural characteristics:

  • Phenoxy substituent: 2-methylphenoxy group increases lipophilicity compared to unsubstituted phenoxy analogs.

Properties

CAS No.

62095-41-4

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

(4-chlorophenyl) 2-(2-methylphenoxy)acetate

InChI

InChI=1S/C15H13ClO3/c1-11-4-2-3-5-14(11)18-10-15(17)19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3

InChI Key

HAIFCRSMWJLIJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(=O)OC2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophenyl 2-(2-methylphenoxy)acetate typically involves the esterification of 4-chlorophenol with 2-(2-methylphenoxy)acetic acid. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of 4-chlorophenyl 2-(2-methylphenoxy)acetate follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and continuous monitoring of reaction parameters to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group undergoes hydrolysis under both acidic and alkaline conditions, following distinct mechanisms:

Acid-Catalyzed Hydrolysis (AAc2 Mechanism)

  • Conditions : 0.5 M HCl, reflux at 80°C for 6–8 hrs

  • Products : 2-Methylphenoxyacetic acid + 4-chlorophenol

  • Mechanism : Protonation of carbonyl oxygen → nucleophilic attack by water → tetrahedral intermediate → cleavage of ester bond

Base-Catalyzed Hydrolysis (BAC2 Mechanism)

  • Conditions : 1 M NaOH, 60°C for 3–5 hrs

  • Products : Sodium 2-methylphenoxyacetate + 4-chlorophenol

  • Mechanism : Hydroxide ion attack at carbonyl carbon → acyl-oxygen cleavage → carboxylate formation

Kinetic Data :

ConditionRate Constant (k, s⁻¹)Half-Life (t₁/₂)Source
Acidic (pH 2)3.2 × 10⁻⁵6.0 hrs
Alkaline (pH 12)8.7 × 10⁻⁴0.22 hrs

Oxidation Reactions

The electron-rich aromatic rings and ester group are susceptible to oxidation:

Oxidizing AgentConditionsMajor ProductsYieldSource
KMnO₄H₂O, 100°C, 12 hrs4-Chlorobenzoic acid + CO₂72%
CrO₃/H₂SO₄Acetic acid, 50°C2-Methyl-1,4-benzoquinone derivative58%

Mechanistic studies indicate radical intermediates form during MnO₄⁻-mediated oxidation, while Cr(VI) reagents follow an electrophilic pathway.

Reduction Reactions

Selective reduction of functional groups has been demonstrated:

Reducing AgentConditionsProductsSelectivitySource
LiAlH₄THF, 0°C, 2 hrs2-Methylphenoxyethanol + 4-chlorophenol89%
NaBH₄/CeCl₃MeOH, 25°C, 4 hrsRetention of ester; aryl ring reduction<5%

The ester group shows greater reducibility than the chlorinated aromatic ring under standard conditions.

Nucleophilic Aromatic Substitution

The 4-chlorophenyl group participates in SNAr reactions:

NucleophileConditionsProductsRate (k, M⁻¹s⁻¹)Source
NH₃ (aq)120°C, 15 atm4-Aminophenyl ester derivative1.4 × 10⁻³
NaOH/EtOHReflux, 8 hrsHydroxyphenyl ester + NaCl6.8 × 10⁻⁴

Activation energy calculations (Eₐ = 68 kJ/mol) confirm the meta-directing effect of the ester group slows substitution at the 4-position.

Transesterification

The compound undergoes ester exchange in alcoholic media:

AlcoholCatalystTemperatureNew Ester ProductConversionSource
MethanolH₂SO₄65°CMethyl 2-methylphenoxyacetate94%
n-ButanolTi(OiPr)₄110°CButyl 2-methylphenoxyacetate82%

Kinetic studies reveal first-order dependence on both ester and alcohol concentrations .

Photochemical Reactions

UV irradiation (λ = 254 nm) induces unique reactivity:

ConditionsProductsQuantum Yield (Φ)Source
O₂-saturated CH₃CN4-Chlorophenyl peroxide derivatives0.12
N₂ atmosphereC-O bond cleavage products0.08

Time-resolved spectroscopy identifies triplet excited states as key intermediates.

Critical Analysis of Reaction Pathways

  • Steric Effects : The 2-methyl group on the phenoxy moiety hinders nucleophilic attack at the ortho position, directing reactivity to the para-chlorinated ring .

  • Electronic Effects : The electron-withdrawing chlorine atom activates the aromatic ring for electrophilic substitution but deactivates it for radical reactions .

  • Solvent Dependence : Polar aprotic solvents (DMF, DMSO) accelerate hydrolysis rates by 3–5× compared to protic solvents .

This comprehensive profile demonstrates the compound's utility as a versatile intermediate in synthetic organic chemistry, particularly in agrochemical and pharmaceutical manufacturing . Future research directions should explore catalytic asymmetric modifications and green chemistry applications.

Scientific Research Applications

Herbicidal Activity

The primary application of acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester lies in its effectiveness as a herbicide . It is particularly utilized for controlling broadleaf weeds in various crops and residential lawns. The mode of action involves mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death .

Efficacy Against Weeds

  • Target Weeds : Effective against a range of broadleaf weeds.
  • Mechanism : Disrupts normal plant growth patterns by interfering with hormonal balance.

Toxicological Considerations

Toxicological studies indicate varying levels of toxicity to non-target organisms, including mammals and aquatic life. The oral LD50 values for related compounds suggest a moderate level of toxicity, necessitating careful application to mitigate risks to beneficial species .

Chemical Synthesis

Several synthetic routes exist for producing this compound. The synthesis typically involves the reaction of orthocresol with monochloracetic acid in an alkaline medium followed by chlorination with hypochlorite ions. This process yields high purity and improved yields compared to traditional methods .

Synthetic Route Overview

StepReactantsConditionsProduct
1Orthocresol + Monochloracetic AcidAlkaline MediumCresoxyacetic Acid
2Cresoxyacetic Acid + ChlorineHypochlorite ChlorinationThis compound

Chemical Intermediate

Beyond its use as a herbicide, this compound can serve as an intermediate in the synthesis of other agrochemicals or pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new compounds with desirable properties.

Environmental Impact

Research into the degradation pathways of this compound highlights the importance of understanding its environmental impact post-application. Studies indicate that while it effectively controls target weed species, it poses risks to beneficial plants and aquatic organisms if not applied judiciously .

Case Studies and Research Findings

  • Efficacy Studies : Research has demonstrated that this compound significantly reduces weed populations in controlled agricultural settings compared to untreated controls.
  • Toxicity Assessments : A series of studies have evaluated the impact on non-target species, revealing potential risks associated with runoff into aquatic environments.
  • Synthesis Optimization : Innovations in synthetic methods have led to improved yields and reduced environmental impact during production processes.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 2-(2-methylphenoxy)acetate involves its interaction with specific molecular targets. In the case of its herbicidal activity, the compound acts as a synthetic auxin, mimicking natural plant hormones and disrupting normal plant growth processes. This leads to uncontrolled growth and eventual death of the target plants . The molecular pathways involved include the activation of auxin receptors and subsequent gene expression changes that affect cell division and elongation .

Comparison with Similar Compounds

Acetic acid, 4-chlorophenyl ester ()

  • Structure: Simplest analog, lacking the 2-methylphenoxy substituent.
  • Formula : C₈H₇ClO₂; Molecular weight: 170.59 g/mol.
  • Properties: Lower molecular weight and simpler structure result in higher volatility.
  • Applications : Commonly used as a reference compound in esterification studies.

Comparison: The target compound’s 2-methylphenoxy group enhances lipophilicity and may reduce hydrolysis rates due to steric effects.

Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester ()

  • Structure: Features a 4-chloro-2-methylphenoxy group and a methyl ester.
  • Formula : C₁₀H₁₁ClO₃; Molecular weight: 214.65 g/mol.
  • Properties: Chlorine and methyl groups on the phenoxy ring increase electron-withdrawing and steric effects, respectively. Methyl ester group is more labile under acidic conditions compared to aryl esters.
  • Applications : Investigated as a herbicide precursor due to its stability and substituent effects.

Comparison : Replacing the methyl ester with a 4-chlorophenyl ester in the target compound likely enhances stability under acidic conditions and alters solubility profiles.

Methyl 4-chlorophenylacetate ()

  • Structure : 4-chlorophenyl group directly attached to the acetic acid methyl ester.
  • Formula : C₉H₉ClO₂; Molecular weight: 184.62 g/mol.
  • Properties: The phenylacetic acid backbone differs from the phenoxy linkage in the target compound. Higher water solubility due to the absence of an ether oxygen.
  • Applications : Used in fragrances and pharmaceutical intermediates.

Data Table: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Ester Group Likely Stability Profile
Acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester* C₁₅H₁₃ClO₄ 292.71 (calculated) 2-methylphenoxy 4-chlorophenyl Stable under basic conditions
Acetic acid, 4-chlorophenyl ester () C₈H₇ClO₂ 170.59 None 4-chlorophenyl Moderate hydrolysis rate
Acetic acid, (4-chloro-2-methylphenoxy)-, methyl ester () C₁₀H₁₁ClO₃ 214.65 4-chloro-2-methylphenoxy Methyl Acid-labile

*Calculated based on structural analysis; direct experimental data unavailable.

Biological Activity

Acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a widely used herbicide belonging to the phenoxyacetic acid family. Its primary application is in agriculture for controlling broadleaf weeds. This article explores the biological activity of this compound, focusing on its mechanisms of action, toxicity, and potential therapeutic effects based on diverse research findings.

  • Molecular Formula : C9H9ClO3
  • Molecular Weight : 188.62 g/mol
  • CAS Number : 62095-41-4

MCPA functions primarily as a plant growth regulator and herbicide. It mimics the action of natural plant hormones (auxins), leading to uncontrolled growth in susceptible plants. The mechanism involves:

  • Auxin-like Activity : MCPA disrupts normal growth patterns by promoting excessive cell elongation and division.
  • Gene Expression Modulation : Studies have indicated that MCPA can alter gene expression in plants, affecting pathways related to growth and stress responses .

Toxicological Profile

Research indicates that MCPA has varying levels of toxicity depending on the exposure route and concentration:

  • Acute Toxicity : A case study highlighted a 76-year-old woman who experienced severe symptoms after ingesting MCPA herbicide, including unconsciousness and respiratory failure. The study concluded that the surfactant in the formulation was likely responsible for the acute symptoms rather than MCPA itself .
  • Chronic Toxicity : Long-term exposure studies have shown no significant increase in cancer incidence among workers exposed to MCPA; however, there are indications of increased risks for specific cancers in certain subcohorts .

Antimicrobial and Anticancer Properties

Recent studies have explored MCPA's potential beyond herbicidal activity:

  • Antimicrobial Activity : Research has shown that MCPA exhibits antimicrobial properties against various pathogens, suggesting potential applications in agricultural settings to reduce crop disease .
  • Anticancer Activity : Some derivatives of MCPA have been investigated for their anticancer properties, showing promise in inhibiting tumor growth through modulation of cell signaling pathways .

Case Studies

  • Herbicide Exposure and Gene Expression : A study examined the effects of MCPA on tomato plants and found significant alterations in gene expression related to stress responses when exposed to phosphate-solubilizing bacteria .
  • Cell Viability Assays : In vitro studies using human neuroblastoma cells demonstrated that while MCPA had minimal cytotoxic effects at high concentrations (1 mM), it was less toxic compared to other surfactants present in herbicide formulations .

Comparative Analysis with Similar Compounds

Compound NameChemical StructureBiological Activity
MCPAC9H9ClO3Herbicidal, antimicrobial
2,4-DC8H6ClO3Herbicidal, potential endocrine disruptor
MecopropC10H11ClO3Herbicidal, lower toxicity profile

Q & A

Q. What are the recommended synthetic routes for preparing acetic acid, (2-methylphenoxy)-, 4-chlorophenyl ester, and how can reaction completion be monitored?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A mixture of 2-methylphenol (0.030 mol), 4-chlorophenyl chloroacetate (0.032 mol), and anhydrous potassium carbonate (0.075 mol) in dry acetone (40 mL) is refluxed for 8–12 hours. Reaction progress is monitored by TLC using hexane:ethyl acetate (3:1) as the mobile phase. Post-reaction, the solvent is distilled off, and the residue is washed with cold water, extracted with ether, and purified via column chromatography . Adjust stoichiometry and solvent polarity based on substituent reactivity.

Q. How can researchers characterize the purity and molecular structure of this ester?

  • Methodology : Use a combination of mass spectrometry (EI-MS) to confirm molecular weight (expected base peak at m/z corresponding to the molecular ion) and 1H/13C NMR to identify substituents. For example, the 4-chlorophenyl group will show aromatic protons as doublets in the δ 7.2–7.5 ppm range, while the 2-methylphenoxy methyl protons appear as a singlet near δ 2.3 ppm. Elemental analysis should align with theoretical values within ±0.5% .

Q. What solvents and storage conditions are optimal for maintaining ester stability?

  • Methodology : Store the compound in anhydrous aprotic solvents (e.g., dichloromethane or acetonitrile) at –20°C to prevent hydrolysis. Avoid aqueous or protic environments, as ester bonds are susceptible to base-catalyzed hydrolysis. Stability can be assessed via periodic HPLC analysis to detect degradation products .

Advanced Research Questions

Q. How can researchers resolve discrepancies in thermodynamic data (e.g., vapor pressure, boiling point) between this ester and its structural analogs?

  • Methodology : Compare experimental data (e.g., vapor pressure measurements using transpiration methods) with computational models (e.g., COSMO-RS or QSPR predictions). For example, the vapor pressure of the methyl ester analog (CAS 2436-73-9) is 0.12 Pa at 25°C ; deviations in the 4-chlorophenyl ester may arise from increased molecular weight and polarity. Validate findings using differential scanning calorimetry (DSC) .

Q. What strategies are effective for studying the metabolic pathways of this ester in biological systems?

  • Methodology : Use radiolabeled isotopes (e.g., 14C at the ester carbonyl) to track hydrolysis in vitro (e.g., liver microsomes) and in vivo. LC-MS/MS can identify metabolites, such as 2-methylphenoxyacetic acid and 4-chlorophenol. Compare hydrolysis rates with structurally related esters (e.g., ethyl 2-(4-chlorophenoxy)acetate ) to assess substituent effects on metabolic stability .

Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s bioactivity?

  • Methodology : Synthesize analogs with modified substituents (e.g., replacing 4-chlorophenyl with nitro or methoxy groups) and evaluate bioactivity in target assays (e.g., anti-inflammatory or pesticidal screens). For example, analogs with NO-donating spacers (e.g., NCX 1512 ) show dual pharmacological action. Use molecular docking to predict interactions with target enzymes or receptors .

Q. What experimental designs are suitable for analyzing hydrolysis kinetics under varying pH conditions?

  • Methodology : Conduct pseudo-first-order kinetic studies in buffered solutions (pH 2–12) at 37°C. Monitor ester degradation via UV-Vis spectroscopy (λmax ~260 nm for aromatic intermediates) or HPLC. The hydrolysis rate constant (k) can be derived from ln([ester] vs. time plots. Compare with analogs (e.g., 2,4-D butyl ester ) to elucidate steric/electronic effects .

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